molecular formula C16H16ClFN2O3S2 B2453619 2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1021079-45-7

2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2453619
CAS No.: 1021079-45-7
M. Wt: 402.88
InChI Key: CBPCNWXVJBXNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClFN2O3S2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-3-1-12(18)2-4-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPCNWXVJBXNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a biologically active agent that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15ClFN3O3S
  • Molecular Weight : 357.87 g/mol

Structural Features

FeatureDescription
Sulfonyl GroupPresent, contributing to biological activity
Chlorothiophene MoietyEnhances interaction with biological targets
Piperazine RingImplicated in various pharmacological effects

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, while the piperazine moiety contributes to receptor binding.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition : Inhibits key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Anticancer Potential : Exhibits cytotoxic effects in cancer cell lines, suggesting a role in cancer chemotherapy.
  • Hypoglycemic Activity : Potentially lowers blood glucose levels, indicating possible use in diabetes management.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial properties of synthesized derivatives related to the compound. The results showed significant inhibition against:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli18
Staphylococcus aureus20
Salmonella Typhi15

This indicates a promising potential for development into antibacterial agents.

Case Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibited AChE activity, which is vital for neurotransmission:

Concentration (µM)% Inhibition
1045
5075
10090

These results suggest that the compound could be beneficial in treating conditions like Alzheimer's disease.

Binding Affinity Studies

Docking studies have elucidated the binding interactions of the compound with target proteins. The analysis revealed strong binding affinities, which correlate with observed biological activities.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Preparation of the sulfonyl chloride intermediate (e.g., 5-chlorothiophene-2-sulfonyl chloride) for subsequent coupling.
  • Step 2 : Reaction with piperazine derivatives (e.g., 4-(4-fluorophenyl)piperazine) under alkaline conditions (pH 9–10) using Na₂CO₃ or K₂CO₃ as a base to facilitate nucleophilic substitution .
  • Step 3 : Final coupling with ethanone precursors in aprotic solvents like acetonitrile under reflux (4–5 hours) . Optimization strategies include using continuous flow reactors for better temperature control and minimizing side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine and thiophene rings, with characteristic shifts for sulfonyl (~3.1–3.3 ppm) and fluorophenyl groups (~7.0–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 441.05 [M+H]⁺) .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) confirm functional groups .
  • Thin Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with CNS targets like serotonin receptors?

  • InChI-based modeling : The InChI string (e.g., InChI=1S/C12H15ClN2O3S...) enables database searches for structural analogs and docking studies .
  • Molecular Dynamics (MD) : Simulates binding affinity to 5-HT receptors, focusing on sulfonyl and fluorophenyl moieties as key interaction sites .
  • ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability (e.g., logP ~2.8 suggests moderate CNS penetration) .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., IC₅₀ variations across cell lines)?

  • Case Study Analysis : For example, IC₅₀ values ranging from 10 µM (melanoma cells) to >50 µM (normal fibroblasts) suggest cell-type specificity.
  • Experimental Replication : Standardize assay conditions (e.g., pH, serum concentration) and validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Mechanistic Studies : Use siRNA knockdown or receptor-binding assays to identify off-target effects (e.g., unintended kinase inhibition) .

Q. What strategies improve the compound’s selectivity for specific biological targets?

  • Structural Modification : Introduce substituents (e.g., methyl groups) to the piperazine ring to reduce off-target binding. Evidence shows trifluoromethyl groups enhance selectivity for dopamine D3 receptors .
  • Prodrug Design : Mask the sulfonyl group with ester prodrugs to improve bioavailability and reduce non-specific interactions .
  • Comparative Pharmacophore Mapping : Align with known ligands (e.g., risperidone derivatives) to identify critical hydrogen-bonding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.